

In-Depth Technical Guide: Methyl 2,6-Diamino-5chloronicotinate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-diamino-5-chloronicotinate, with the CAS number 519147-85-4, is a substituted pyridine derivative.[1] This class of compounds, particularly diaminopyridines, serves as a crucial scaffold in medicinal chemistry and drug discovery due to their versatile biological activities. The presence of amino and chloro substituents on the pyridine ring, along with a methyl ester group, provides multiple points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential applications of Methyl 2,6-Diamino-5-chloronicotinate.

Chemical and Physical Properties

A summary of the key physicochemical properties of **Methyl 2,6-Diamino-5-chloronicotinate** is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.



Property	Value	Reference
CAS Number	519147-85-4	[1]
IUPAC Name	methyl 2,6-diamino-5- chloropyridine-3-carboxylate	[1]
Molecular Formula	C7H8CIN3O2	[1]
Molecular Weight	201.61 g/mol	[1]
Purity	≥95%	[1]

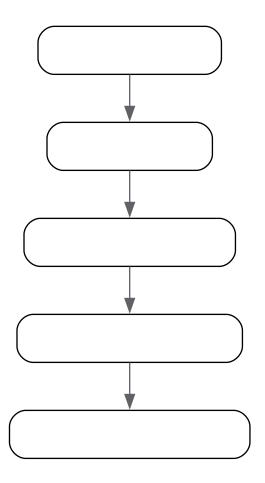
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 2,6-Diamino-5-chloronicotinate** is not readily available in the public domain, its structure suggests a plausible synthetic route originating from related, more common pyridine derivatives. A general approach to the synthesis of diaminopyridines often involves amination reactions of chloropyridines.

A potential synthetic pathway can be conceptualized as a multi-step process, likely starting from a dichlorinated or amino-chlorinated nicotinic acid derivative, followed by esterification and subsequent amination reactions. The synthesis of diaminopyridines can be achieved through methods like the Chichibabin amination reaction or palladium-catalyzed amination of chloropyridines.

Below is a generalized workflow illustrating a potential synthetic approach.





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Figure 1: A potential synthetic workflow for Methyl 2,6-Diamino-5-chloronicotinate.

General Experimental Considerations for Diaminopyridine Synthesis:

- Reaction Conditions: The amination of chloropyridines can be sensitive to reaction conditions. Temperature, pressure, catalyst choice, and solvent can significantly impact the yield and purity of the product.
- Catalyst Systems: For palladium-catalyzed aminations (Buchwald-Hartwig), the choice of palladium precursor and ligand is critical for achieving high efficiency.
- Purification: Purification of the final product and intermediates is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.

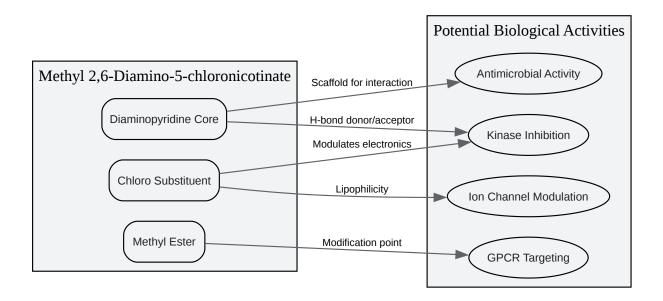


 Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Discovery and Research

The diaminopyridine core is a well-established pharmacophore found in numerous biologically active compounds. The structural features of **Methyl 2,6-Diamino-5-chloronicotinate** make it a valuable building block for the synthesis of novel compounds with potential therapeutic activities.

Logical Relationship of Structural Features to Potential Biological Activity:



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Figure 2: Relationship between the structural motifs of **Methyl 2,6-Diamino-5-chloronicotinate** and its potential biological activities.



- Kinase Inhibitors: The diaminopyridine scaffold can mimic the hinge-binding motif of ATP, making it a common feature in many kinase inhibitors. The amino groups can form crucial hydrogen bonds with the kinase hinge region.
- Antimicrobial Agents: Pyridine-based structures are known to exhibit a broad spectrum of antimicrobial activities.
- Ion Channel Modulators: The physicochemical properties of the molecule can be tuned to interact with specific ion channels.
- G-Protein Coupled Receptor (GPCR) Ligands: The ester group provides a handle for further chemical modifications to explore interactions with GPCRs.

Safety and Handling

Detailed toxicological data for **Methyl 2,6-Diamino-5-chloronicotinate** is not publicly available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For specific handling and safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2,6-Diamino-5-chloronicotinate is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its diaminopyridine core, combined with strategically placed functional groups, offers a versatile platform for the synthesis of novel bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

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References







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